REACTION_CXSMILES
|
[I-].[K+].[N+]([O-])(O)=O.O=O.[CH2:9]=[CH2:10].[C:11]([OH:14])(=[O:13])[CH3:12]>>[CH3:12][C:11]([O:14][CH2:9][CH2:10][O:14][C:11]([CH3:12])=[O:13])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
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Details
|
with continuous stirring of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a reactor similar to that described in Example 1
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Type
|
CUSTOM
|
Details
|
The flask was set up in an oil bath
|
Type
|
CUSTOM
|
Details
|
At the conclusion of the one hour reaction period
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCCOC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |